molecular formula C5H8ClNOS B2836128 Thiomorpholine-4-carbonyl chloride CAS No. 143185-09-5

Thiomorpholine-4-carbonyl chloride

Cat. No.: B2836128
CAS No.: 143185-09-5
M. Wt: 165.64
InChI Key: GSQGGQTWPPNNGZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Thiomorpholine-4-carbonyl chloride has been shown to inhibit the activity of thioimidazole in humans . It has also been shown to have inhibitory effects on the activity of imidazole and imidazole derivatives . These compounds are involved in various biological processes, including the regulation of pH in the body and the functioning of certain enzymes.

Mode of Action

It is known that it interacts with its targets (thioimidazole, imidazole, and imidazole derivatives) and inhibits their activity . This inhibition could result in changes in the biochemical processes that these compounds are involved in.

Pharmacokinetics

It is known that the compound has a molecular weight of 16564 g/mol , which could influence its bioavailability and distribution within the body.

Result of Action

Its inhibitory effects on thioimidazole, imidazole, and imidazole derivatives suggest that it could have impacts on the cellular processes regulated by these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiomorpholine-4-carbonyl chloride can be synthesized through a sequence of coupling, cyclization, and reduction reactions involving amino alcohols and α-haloacid chlorides . The reaction typically involves the following steps:

    Coupling Reaction: Amino alcohols react with α-haloacid chlorides to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the thiomorpholine ring.

    Reduction: The final step involves the reduction of the intermediate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same sequence of reactions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Thiomorpholine-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted thiomorpholine derivatives.

Scientific Research Applications

Thiomorpholine-4-carbonyl chloride has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to thiomorpholine-4-carbonyl chloride include:

Uniqueness

This compound is unique due to its specific inhibitory effects on thioimidazole and imidazole derivatives . This makes it valuable in research applications where these inhibitory properties are desired.

Properties

IUPAC Name

thiomorpholine-4-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNOS/c6-5(8)7-1-3-9-4-2-7/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQGGQTWPPNNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 10 g (97 mmol) of thiomorpholine in 200 ml of toluene is added dropwise at 0° to a solution of 85 ml (165 mmol) of 20% phosgene in toluene and the white suspension is stirred for 1 h at RT. Excess phosgene is driven off by introducing nitrogen, the suspension is filtered, and the filtrate is concentrated by evaporation. The title compound is obtained in the form of a yellow oil. IR (CH2Cl2, cm-1): 1735, 1450, 1440, 1405, 1370, 1290, 1180.
Quantity
10 g
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reactant
Reaction Step One
Quantity
85 mL
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reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

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